1,4-Naphthalenedione
1,4-Naphthalenedione
1,4-naphthoquinone appears as yellow needles or brownish green powder with an odor of benzoquinone. (NTP, 1992)
1,4-naphthoquinone is the parent structure of the family of 1,4-naphthoquinones, in which the oxo groups of the quinone moiety are at positions 1 and 4 of the naphthalene ring. Derivatives have pharmacological properties. It derives from a hydride of a naphthalene.
1,4-naphthoquinone is the parent structure of the family of 1,4-naphthoquinones, in which the oxo groups of the quinone moiety are at positions 1 and 4 of the naphthalene ring. Derivatives have pharmacological properties. It derives from a hydride of a naphthalene.
Brand Name:
Vulcanchem
CAS No.:
130-15-4
VCID:
VC0094277
InChI:
InChI=1S/C10H6O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
SMILES:
C1=CC=C2C(=O)C=CC(=O)C2=C1
Molecular Formula:
C10H6O2
Molecular Weight:
158.15 g/mol
1,4-Naphthalenedione
CAS No.: 130-15-4
Main Products
VCID: VC0094277
Molecular Formula: C10H6O2
Molecular Weight: 158.15 g/mol
CAS No. | 130-15-4 |
---|---|
Product Name | 1,4-Naphthalenedione |
Molecular Formula | C10H6O2 |
Molecular Weight | 158.15 g/mol |
IUPAC Name | naphthalene-1,4-dione |
Standard InChI | InChI=1S/C10H6O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H |
Standard InChIKey | FRASJONUBLZVQX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=O)C=CC(=O)C2=C1 |
Canonical SMILES | C1=CC=C2C(=O)C=CC(=O)C2=C1 |
Boiling Point | Sublimes below 212° F (NTP, 1992) Sublimes |
Colorform | Yellow triclinic needles from alcohol or petroleum ether YELLOW POWDER Yellow crystals |
Density | 1.422 (NTP, 1992) 1.422 1.4 g/cm³ |
Melting Point | 277 °F (NTP, 1992) 128.5 °C 126 °C |
Physical Description | 1,4-naphthoquinone appears as yellow needles or brownish green powder with an odor of benzoquinone. (NTP, 1992) YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR. |
Description | 1,4-naphthoquinone appears as yellow needles or brownish green powder with an odor of benzoquinone. (NTP, 1992) 1,4-naphthoquinone is the parent structure of the family of 1,4-naphthoquinones, in which the oxo groups of the quinone moiety are at positions 1 and 4 of the naphthalene ring. Derivatives have pharmacological properties. It derives from a hydride of a naphthalene. |
Solubility | less than 1 mg/mL at 70° F (NTP, 1992) Sol in alkali hydroxide soln; sparingly sol in cold water; slightly sol in petroleum ether; freely sol in carbon disulfide, acetic acid, hot alcohol, ether, benzene, and chloroform Very soluble in alkali hydroxide solutions. Volatile with steam. In water, 0.35 g/100 ml at 25 °C Solubility in water, g/100ml at 25 °C: 0.35 |
Synonyms | 1,4-naphthoquinone Succivil |
Vapor Density | 5.46 (NTP, 1992) (Relative to Air) Relative vapor density (air = 1): 5.5 |
Vapor Pressure | 2.6 Pa at 50 °C (= 0.0195 mm Hg at 50 °C) Vapor pressure, Pa at 50 °C: 2.6 |
PubChem Compound | 8530 |
Last Modified | Nov 11 2021 |
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